molecular formula C15H23N3O4 B1381044 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1795305-12-2

1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1381044
M. Wt: 309.36 g/mol
InChI Key: WYRPTKSMMPXKRW-UHFFFAOYSA-N
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Description

The compound “1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule with the molecular formula C15H23N3O4 . It has a molecular weight of 309.36 . This compound is typically stored at room temperature and is in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23N3O4/c1-15(2,3)18-12(19)7-11(14(20)21)13(18)10-8-16-17(9-10)5-6-22-4/h8-9,11,13H,5-7H2,1-4H3,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 309.36 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

  • Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate

    • Field : Chemistry, specifically chiral organoselenanes and organotelluranes synthesis .
    • Application : This compound is a key intermediate in the synthesis of chiral organoselenanes and organotelluranes .
    • Method : The enzymatic kinetic resolution of this compound was achieved via a lipase-catalyzed transesterification reaction . The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .
    • Results : The enzymatic process showed excellent enantioselectivity (E > 200). The ®- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate were easily transformed into the corresponding ®- and (S)-1-(2-aminophenyl)ethanols .
  • Polymer Flooding in Heavy Oil Recovery

    • Field : Petroleum Engineering .
    • Application : Polymer flooding has been used as a method for heavy oil recovery .
    • Method : By adding polymers to water, the water–oil mobility is lowered, leading to better sweep efficiency .
    • Results : Past laboratory research showed that polymer could increase heavy oil recovery by more than 20%. Field cases in China, Turkey, and Oman demonstrated the success of polymer flooding in heavy oil fields .

properties

IUPAC Name

1-tert-butyl-2-[1-(2-methoxyethyl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-15(2,3)18-12(19)7-11(14(20)21)13(18)10-8-16-17(9-10)5-6-22-4/h8-9,11,13H,5-7H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRPTKSMMPXKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(C(CC1=O)C(=O)O)C2=CN(N=C2)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid

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